![molecular formula C22H17N3OS B6579177 N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide CAS No. 391227-27-3](/img/structure/B6579177.png)

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

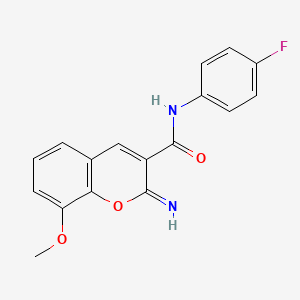

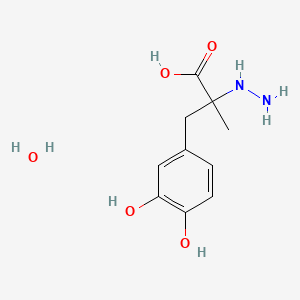

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide, or N-MTBC, is an organic compound that has gained popularity in recent years due to its wide range of applications in scientific research. N-MTBC has been used as a synthetic reagent in organic synthesis, as a probe for studying the structure and dynamics of biological systems, and as a tool for drug discovery. In

Applications De Recherche Scientifique

N-MTBC has a variety of scientific research applications. It has been used as a synthetic reagent in organic synthesis, as a probe for studying the structure and dynamics of biological systems, and as a tool for drug discovery. For example, N-MTBC has been used to study the structure of proteins and the dynamics of proteins in solution. It has also been used to study the interactions between proteins and small molecules, as well as the interactions between proteins and nucleic acids.

Mécanisme D'action

Target of Action

Compounds containing a 1,3,4-thiadiazole moiety, like oprea1_657071, have been associated with anticancer activity . They are believed to disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .

Mode of Action

It’s suggested that the 1,3,4-thiadiazol-2-yl moiety in the compound may interact with dna replication processes, leading to the inhibition of cell replication . This interaction could potentially lead to the compound’s anticancer activity.

Biochemical Pathways

It’s plausible that the compound may interfere with dna replication pathways, given its potential anticancer activity .

Result of Action

Given its potential anticancer activity, it’s plausible that the compound may induce cell death or inhibit cell proliferation in cancer cells .

Avantages Et Limitations Des Expériences En Laboratoire

N-MTBC is an ideal reagent for lab experiments due to its small size, low cost, and wide range of applications. However, it is important to note that N-MTBC is not suitable for all experiments. For example, it is not suitable for experiments involving high temperatures or long reaction times. Additionally, N-MTBC can be toxic to cells and should be used with caution in experiments involving living cells.

Orientations Futures

For N-MTBC include the development of new synthesis methods, the exploration of its mechanism of action, the investigation of its biochemical and physiological effects, and the development of new applications in drug discovery and biotechnology. Additionally, N-MTBC could be used to study the structure and dynamics of proteins, as well as to study the interactions between proteins and small molecules. Finally, N-MTBC could be used to study the structure and function of nucleic acids, as well as to study the interactions between proteins and nucleic acids.

Méthodes De Synthèse

N-MTBC can be synthesized in a three-step process. First, a reaction between 2-methylphenyl isothiocyanate and 1,1'-biphenyl-4-carboxylic acid is carried out in the presence of anhydrous zinc chloride. This reaction yields N-methyl-1,3,4-thiadiazol-2-yl-biphenyl-4-carboxamide. Then, this intermediate is reacted with a base such as potassium carbonate to yield N-MTBC. Finally, the N-MTBC is purified by recrystallization.

Propriétés

IUPAC Name |

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3OS/c1-15-7-5-6-10-19(15)21-24-25-22(27-21)23-20(26)18-13-11-17(12-14-18)16-8-3-2-4-9-16/h2-14H,1H3,(H,23,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFHXUYHIOJTBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(butan-2-yl)-1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6579094.png)

![3-(4-fluorophenyl)-5-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B6579106.png)

![methyl 4-(5-{cyclopropyl[(furan-2-yl)methyl]sulfamoyl}furan-2-amido)benzoate](/img/structure/B6579116.png)

![N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6579120.png)

![1-(2,4-dimethoxyphenyl)-3-{2-[(6-methylpyridazin-3-yl)amino]ethyl}urea](/img/structure/B6579127.png)

![2-chloro-4-fluoro-N-(2-{[2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide](/img/structure/B6579131.png)

![3-chloro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B6579135.png)

![N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide](/img/structure/B6579156.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B6579170.png)

![2-(4-chlorophenoxy)-N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}acetamide](/img/structure/B6579189.png)

![2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B6579194.png)

![2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6579198.png)